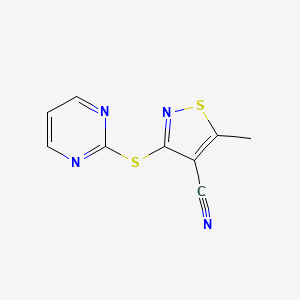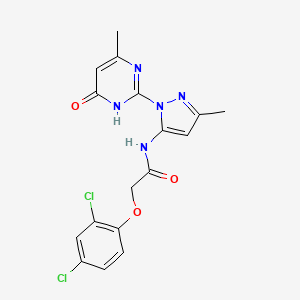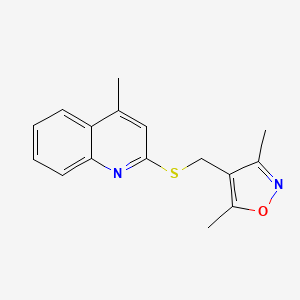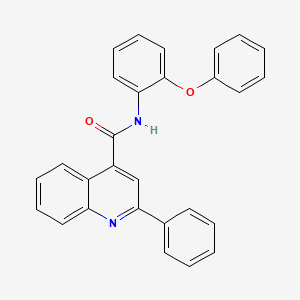
5-Methyl-3-(2-pyrimidinylsulfanyl)-4-isothiazolecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methyl-3-(2-pyrimidinylsulfanyl)-4-isothiazolecarbonitrile (5-MPSI) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms. 5-MPSI has a unique structure that makes it useful for a variety of research purposes, such as synthesis, drug discovery, and biochemical studies.
Scientific Research Applications
Antiviral Properties
5-Methyl-3-(2-pyrimidinylsulfanyl)-4-isothiazolecarbonitrile and its derivatives have been extensively studied for their antiviral properties. Research indicates that these compounds exhibit significant activity against a broad range of viruses. For example, certain isothiazole derivatives have shown effectiveness against human rhinovirus (HRV) serotypes and other enteroviruses, demonstrating their potential in treating viral infections (Garozzo et al., 2000), (Cutrì et al., 2002). Additional studies have explored their inhibitory effects on HIV replication, highlighting the compound's potential in antiretroviral therapy (Cutrì et al., 2004).
Chemical and Physical Properties
The chemical and physical properties of isothiazole derivatives, including 5-Methyl-3-(2-pyrimidinylsulfanyl)-4-isothiazolecarbonitrile, have been a subject of research. Studies have focused on their structural, topological, and vibrational properties, which are essential for understanding their reactivity and behavior in various media. This research is crucial for the development of new pharmaceuticals and materials (Romani et al., 2015).
Corrosion Inhibition
Research has also investigated the use of isothiazole derivatives as corrosion inhibitors. These compounds have been found to exhibit significant inhibition effects on metal surfaces, making them potentially valuable in industrial applications where metal corrosion is a concern (Hameed et al., 2020), (Verma et al., 2015).
properties
IUPAC Name |
5-methyl-3-pyrimidin-2-ylsulfanyl-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S2/c1-6-7(5-10)8(13-15-6)14-9-11-3-2-4-12-9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECWAWICAGNJHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SC2=NC=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(2-pyrimidinylsulfanyl)-4-isothiazolecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,8,8-tetramethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2568593.png)
![Tricyclo[5.2.1.0^{2,6}]decan-8-amine hydrochloride](/img/structure/B2568594.png)


![Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride](/img/structure/B2568600.png)


![(4-propyl-4H-1,2,4-triazol-3-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2568606.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2568607.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2568608.png)


![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2568613.png)